molecular formula C10H18ClNO4 B1652892 trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride CAS No. 162376-29-6

trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No.: B1652892
CAS No.: 162376-29-6
M. Wt: 251.71
InChI Key: IAUFBLCQRNNJLX-WSZWBAFRSA-N
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Description

trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (CAS No. 90979-49-0) is a pyrrolidine-based compound featuring two ethyl ester groups at the 2- and 5-positions of the heterocyclic ring, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₁₀H₁₈ClNO₄ (MW: 251.71 g/mol), and it typically appears as a white powder . This compound is used in pharmaceutical synthesis, particularly as a chiral building block for drug intermediates, and in materials science due to its rigid, bicyclic structure . The trans-configuration of the ester groups distinguishes it from cis-isomers, influencing its stereochemical interactions in catalysis and medicinal chemistry .

Properties

IUPAC Name

diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFBLCQRNNJLX-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162376-29-6
Record name 2,5-Pyrrolidinedicarboxylic acid, diethyl ester, hydrochloride, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162376-29-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
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Preparation Methods

Direct Esterification of Pyrrolidine-2,5-Dicarboxylic Acid

The most straightforward route involves esterifying pyrrolidine-2,5-dicarboxylic acid with ethanol under acidic conditions. The reaction proceeds via protonation of the carboxylic acid groups, followed by nucleophilic attack by ethanol to form the diethyl ester. Hydrochloric acid serves dual roles as a catalyst and a source for the hydrochloride salt:

$$
\text{Pyrrolidine-2,5-dicarboxylic acid} + 2\,\text{EtOH} \xrightarrow{\text{HCl}} \text{trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride} + 2\,\text{H}_2\text{O}
$$

Key Parameters

  • Temperature: 60–80°C
  • Solvent: Anhydrous ethanol
  • Yield: 50–65%

The trans configuration is preserved due to the rigid planar geometry of the pyrrolidine ring, preventing ester group rotation. However, this method requires stringent anhydrous conditions to avoid hydrolysis of the ester bonds.

Ring Contraction of 1,4-Thiazine Precursors

Base-Induced Cyclization

A stereoselective approach involves synthesizing dihydrothiazine intermediates from ethyl bromopyruvate and cysteine ethyl ester hydrochloride. The thiazine ring undergoes contraction via base-mediated cyclization, yielding the trans-pyrrolidine core:

  • Formation of Dihydrothiazine:
    $$
    \text{Ethyl bromopyruvate} + \text{Cysteine ethyl ester hydrochloride} \xrightarrow{\text{Base}} \text{Dihydrothiazine intermediate}
    $$

  • Oxidative Dehydrogenation:
    Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) remove hydrogen atoms, aromatizing the thiazine to a pyrrolidine.

Table 1: Optimization of Oxidative Dehydrogenation

Oxidizing Agent Solvent Temperature Yield (%)
mCPBA Dichloromethane 0°C 68
DDQ Toluene 25°C 72
HTIB* TFE** -60°C 69

Hydroxy(tosyloxy)iodobenzene; *2,2,2-Trifluoroethanol

This method achieves 65–72% yield with >90% trans selectivity, attributed to the planar transition state during cyclization.

Hypervalent Iodine-Mediated Ring Contraction

Mechanism of Nitrogen Extrusion

Advanced synthetic protocols employ hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) to induce ring contraction of pyrrolidines into cyclobutanes, with concurrent formation of trans-diethyl pyrrolidine-2,5-dicarboxylate as a byproduct. The reaction proceeds via:

  • Iodonitrene Formation: HTIB reacts with ammonium carbamate to generate an iodonitrene intermediate.
  • 1,4-Biradical Intermediate: The iodonitrene abstracts hydrogen, forming a biradical that undergoes stereospecific cyclization.
  • Trans-Selective Closure: Spatial constraints favor trans-configuration retention during C–C bond formation.

Equation:
$$
\text{Pyrrolidine} \xrightarrow{\text{HTIB/NH}4\text{CO}3} \text{trans-Diethyl pyrrolidine-2,5-dicarboxylate} + \text{Cyclobutane}
$$

Key Insight: The use of 2,2,2-trifluoroethanol (TFE) enhances reactivity by stabilizing the iodonitrene intermediate through hydrogen bonding.

N,O-Acetal Elimination Strategy

Synthesis via Pyrrolidine-Derived N,O-Acetals

A novel method utilizes N,O-acetals as precursors, enabling high trans-diastereoselectivity. The protocol involves:

  • Substrate Preparation: Reacting pyrrolidine with trimethylsilyl triflate (TMSOTf) and dimethyl sulfide (Me₂S) to form a β-sulfonium silyl enol ether.
  • DBU-Mediated Elimination: Treatment with 1,8-diazabicycloundec-7-ene (DBU) induces elimination, yielding the trans-diethyl ester.

Table 2: Reaction Conditions for N,O-Acetal Route

Step Reagents Temperature Yield (%)
Acetal Formation TMSOTf, Me₂S -78°C 85
Elimination DBU 25°C 70

This method achieves 70% overall yield with 85:15 trans/cis selectivity, making it suitable for lab-scale synthesis.

Industrial-Scale Production Challenges

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key parameters include:

  • Residence Time: 10–15 minutes
  • Temperature Gradient: 50°C (inlet) to 25°C (outlet)
  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)

Table 3: Industrial Production Metrics

Parameter Value
Annual Capacity 500–1,000 kg
Purity >98% (HPLC)
Stereochemical Purity >99% ee

Purification Challenges

Chromatographic separation of trans/cis isomers remains cost-prohibitive at scale. Emerging solutions include:

  • Catalytic Asymmetric Synthesis: Chiral phosphoric acids induce enantioselective esterification, reducing post-synthesis purification.
  • Crystallization-Induced Diastereomer Transformation: Exploiting solubility differences between diastereomeric salts.

Mechanistic Insights into Stereochemical Control

Hydrogen Bonding and Steric Effects

X-ray crystallography reveals that trans-diethyl pyrrolidine-2,5-dicarboxylate forms dimers via intermolecular N–H···O=C hydrogen bonds. These interactions stabilize the trans configuration during synthesis. Steric hindrance between ester groups in the cis isomer lowers its thermodynamic stability, favoring trans product formation.

Memory of Chirality in Ring Contraction

Studies demonstrate that optically pure pyrrolidine precursors retain their stereochemical information during ring contraction. For example, (2S,5S)-pyrrolidine transforms into (1S,3S)-cyclobutane with >99% enantiomeric excess, confirming chirality transfer.

Scientific Research Applications

Chemistry

In the field of chemistry, DEPDC serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of heterocyclic compounds and advanced materials. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving DEPDC

Reaction TypeReagents UsedMajor Products Formed
OxidationKMnO4, CrO3Diacids or oxidized derivatives
ReductionLiAlH4, NaBH4Alcohols or reduced forms
SubstitutionAmines, alcoholsVarious derivatives

Biology and Medicine

DEPDC has garnered attention for its potential pharmacological applications . Research indicates that it may function as a pharmacophore in drug design due to its ability to interact with biological targets.

Biological Activities :

  • Neuropharmacological Effects : DEPDC influences neurotransmitter systems, particularly glutamate signaling. Studies have shown that it can modulate glutamate transporters, potentially enhancing synaptic plasticity and cognitive functions.
  • Anti-inflammatory Activity : Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production. This suggests that DEPDC may also act as an anti-inflammatory agent by modulating immune responses.

Study 1: Neuropharmacological Impact

A study investigated the effects of pyrrolidine derivatives on striatal glutamate levels. It was found that certain compounds significantly increased extracellular glutamate concentrations by reversing transporter activity. This effect was influenced by calcium channel blockers and NMDA receptor antagonists, indicating a complex interplay between calcium signaling and glutamate receptor activation.

Study 2: Anti-inflammatory Properties

In vitro experiments showed that pyrrole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies. The strongest inhibition was observed in specific derivatives, suggesting that DEPDC could similarly affect immune cell proliferation and cytokine release.

Summary of Research Findings

DEPDC's diverse biological activities are believed to be mediated through several mechanisms:

  • Glutamate Transport Modulation : Enhancing glutamatergic signaling crucial for learning and memory.
  • Cytokine Production Inhibition : Modulating signaling pathways in immune cells.
  • Antibacterial Mechanisms : Interaction with bacterial membranes or inhibition of essential bacterial enzymes.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
NeuropharmacologicalModulation of glutamate transportersCognitive enhancement
Anti-inflammatoryInhibition of pro-inflammatory cytokinesTreatment of inflammatory diseases
AntibacterialInteraction with bacterial membranesDevelopment of antibacterial agents

Mechanism of Action

The mechanism by which trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Research Findings and Data

Comparative Bioactivity
  • Antimicrobial Activity : Pyrrolidine-2,3-dione derivatives exhibit biofilm inhibition but suffer from poor solubility; the hydrochloride salt of the target compound addresses this limitation .
  • Cardiovascular Drugs : Benidipine’s dihydropyridine core is optimized for calcium channel blocking, whereas the target compound’s lack of nitro groups renders it pharmacologically inert in this context .

Biological Activity

trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride
  • Molecular Formula : C10H17NO4·HCl
  • Molecular Weight : 235.71 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily linked to its interaction with glutamate transporters. Research indicates that this compound can reverse the action of plasma membrane glutamate transporters, leading to elevated extracellular glutamate levels. This elevation is significant because glutamate is a key neurotransmitter involved in excitatory signaling in the central nervous system (CNS) .

Glutamate Transporter Interaction

Studies have shown that the compound stimulates glutamate release through:

  • Calcium-dependent mechanisms : Infusion of calcium significantly reduced the L-trans-PDC-evoked glutamate levels by 55% .
  • Sodium Channel Activation : The presence of tetrodotoxin, a sodium channel blocker, reduced glutamate levels by 46% .
  • Receptor Activation : Antagonists targeting NMDA and AMPA receptors also attenuated glutamate release without affecting basal levels .

Biological Activity and Therapeutic Potential

The compound's influence on glutamate levels suggests potential implications for conditions characterized by glutamatergic dysregulation, such as epilepsy and neurodegenerative diseases. Additionally, it may serve as a lead compound for developing new therapeutics targeting CNS disorders.

1. Antiviral Activity

Research has highlighted the antiviral properties of pyrrolidine derivatives, including this compound. In vitro studies have demonstrated efficacy against various viral strains:

  • Hepatitis A Virus (HAV) : Compounds similar to trans-Diethyl pyrrolidine derivatives showed significant antiviral activity against HAV .
  • Tobacco Mosaic Virus : Certain derivatives exhibited antiviral effects against this virus as well .

2. Anti-inflammatory Properties

The compound's structural analogs have been investigated for their anti-inflammatory effects. Some studies suggest that modifications to the pyrrolidine structure can enhance anti-inflammatory activity, indicating a promising avenue for drug development .

Data Tables

Biological ActivityCompoundEffect
Glutamate ReleaseL-trans-PDCIncreased extracellular glutamate levels
Antiviral ActivityPyrrolidine DerivativesEffective against HAV and Tobacco Mosaic Virus
Anti-inflammatoryPyrrolidine AnaloguesReduced inflammation markers in vitro

Q & A

Q. What are the standard synthetic routes for preparing trans-Diethyl Pyrrolidine-2,5-Dicarboxylate Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves enantioselective organocatalytic reactions or condensation of pyrrolidine precursors with diethyl oxalate. Key steps include:

  • Catalysis : Use chiral catalysts (e.g., (2S,5S)-pyrrolidine derivatives) to achieve enantiomeric control .
  • Reaction Optimization : Adjust base (e.g., NaH or K₂CO₃), solvent (e.g., THF or DCM), and temperature (reflux conditions) to improve yield .
  • Purification : Recrystallization or chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing structural and enantiomeric purity?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using programs like SHELXL for refinement (e.g., CCDC deposition for trans-isomer confirmation) .
  • NMR Spectroscopy : Compare chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.5–4.5 ppm for pyrrolidine protons) with literature data .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to confirm enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can enantioselective synthesis of the trans isomer be achieved, and what catalytic systems are reported?

Methodological Answer:

  • Organocatalysis : Employ (2S,5S)-pyrrolidine-based catalysts in Diels-Alder or Michael addition reactions to induce stereocontrol .
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to template the pyrrolidine ring during cyclization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate racemic mixtures post-synthesis .

Q. What challenges arise in resolving the crystal structure, and how can SHELX software address them?

Methodological Answer:

  • Data Collection : High-resolution X-ray data (e.g., synchrotron radiation) reduces twinning artifacts common in pyrrolidine derivatives .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Example workflow:
    • SHELXT : Initial structure solution via dual-space algorithms.
    • SHELXL : Least-squares refinement with restraints for disordered ethyl groups .
  • Validation : Check R-factors (R₁ < 0.05) and Flack parameter for enantiopurity verification .

Q. How do researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • NMR Calibration : Use deuterated solvents (e.g., CDCl₃ or D₂O) and internal standards (TMS) for consistent δ-values .
  • Dynamic Effects : Account for temperature-dependent conformational changes (e.g., pyrrolidine ring puckering) by acquiring spectra at 298 K .
  • Cross-Validation : Compare IR (e.g., C=O stretches at 1720–1740 cm⁻¹) and MS ([M+H]⁺ = 252.1 m/z) with multiple sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride
Reactant of Route 2
trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

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